molecular formula C7H7BrO B151685 4-Bromobenzyl alcohol CAS No. 873-75-6

4-Bromobenzyl alcohol

Cat. No.: B151685
CAS No.: 873-75-6
M. Wt: 187.03 g/mol
InChI Key: VEDDBHYQWFOITD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Para-Bromobenzyl Alcohol undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of Para-Bromobenzyl Alcohol involves its interaction with alcohol dehydrogenase enzymes, which catalyze the oxidation of alcohols to aldehydes . This interaction is crucial in various metabolic pathways and can influence the pharmacokinetics of drugs that contain this compound as a functional group.

Comparison with Similar Compounds

Para-Bromobenzyl Alcohol can be compared with other benzyl alcohol derivatives such as:

Para-Bromobenzyl Alcohol is unique due to its bromine substituent, which imparts distinct reactivity and makes it suitable for specific synthetic applications.

Biological Activity

4-Bromobenzyl alcohol (p-bromobenzyl alcohol) is an organic compound with the chemical formula C7_7H7_7BrO. It is a member of the benzyl alcohol family and has garnered attention for its diverse biological activities, including potential therapeutic applications. This article aims to delve into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Weight : 187.034 g/mol
  • Melting Point : 75-77 °C
  • Solubility : Soluble in dioxane (1 g/10 mL) and other organic solvents.

The structure of this compound features a bromine atom attached to the benzyl group, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

  • Antitumor Activity : Research indicates that this compound and its derivatives can inhibit tumor cell proliferation. For instance, studies have shown that it affects the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Antioxidant Properties : The compound has been studied for its potential antioxidant effects, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage related to various diseases, including cancer .
  • Electron Transport Capability : Studies involving UV light irradiation revealed that this compound can act as an electron donor in photochemical reactions. This property enhances its utility in synthetic organic chemistry .

Case Studies

  • Antitumor Effects on Breast Cancer Cells :
    • A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, which are critical for programmed cell death .
  • Oxidation Reactions :
    • In a series of experiments examining the oxidation of benzyl alcohols under UV light, this compound was found to be effective in facilitating electron transfer processes, leading to the formation of oxidized products with moderate yields .
  • Phase Transition Studies :
    • Investigations into the physical properties of this compound revealed phase transitions at specific temperatures, affecting its molecular dynamics and potential applications in material science .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation of breast cancer cells
AntioxidantProtects against oxidative stress
Electron DonorFacilitates oxidation reactions under UV light
Phase TransitionExhibits specific thermal behaviors

Table 2: Oxidation Reaction Yields with Various Alcohols

Alcohol TypeReaction ConditionsYield (%)
Benzyl AlcoholUV light in DMSO66
This compoundUV light in DMSOModerate
4-Nitrobenzyl AlcoholUV light in DMSOLow

Properties

IUPAC Name

(4-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDDBHYQWFOITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236276
Record name 4-Bromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-75-6
Record name 4-Bromobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromobenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Para-Bromobenzyl Alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 4-Bromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzyl alcohol
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

To a 100 ml stainless steel autoclave, 6.0 mg (0.01 mmol) of complex 1 and 430 mg (2 mmol) of methyl p-bromobenzoate were added, and the autoclave was purged with nitrogen. Then, 0.5 ml (0.5 mmol) of 1 N MeONa and 1.5 ml of methanol were added thereto. Subsequently, hydrogen was introduced to a pressure of 5.0 MPa, followed by stirring at 80° C. for 16 hours. After cooling to room temperature, the reaction product was analyzed by GC. Merely dibromination of 31% of the substrate occurred which resulted in conversion to methyl benzoate (debrominated product), and p-bromobenzyl alcohol was not detected.
[Compound]
Name
stainless steel
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
complex 1
Quantity
6 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
MeONa
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzyl alcohol
Reactant of Route 2
4-Bromobenzyl alcohol
Reactant of Route 3
4-Bromobenzyl alcohol
Reactant of Route 4
4-Bromobenzyl alcohol
Reactant of Route 5
4-Bromobenzyl alcohol
Reactant of Route 6
4-Bromobenzyl alcohol

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